4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-6-oxo-1-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-7-12(15)14(8-10(11)13(16)17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBKFHIFLAAMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Table: Comparison of Preparation Methods
| Method | Yield | Purity/Crystallinity | Environmental Impact | Complexity |
|---|---|---|---|---|
| Hydrothermal (aqueous) | >80% | High | Low | Simple |
| Conventional (organic solvent) | 50–70% | Moderate | Moderate/High | Moderate |
| Solid-state | <50% | Low | Low | High (specialized) |
Research Findings and Observations
- The hydrothermal method consistently produces 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid with superior stability and minimal defects compared to other methods.
- The product can be stored at room temperature for extended periods without degradation.
- The process is scalable and adaptable to related pyridine derivatives, making it versatile for synthetic applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and quinoline derivatives, which have significant applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research:
1. Anticancer Properties
- Preliminary studies indicate that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, a study revealed that a similar compound had IC50 values lower than traditional chemotherapeutics, suggesting enhanced potency against these cancer types .
2. Mechanisms of Action
- The mechanisms by which this compound exerts its effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer proliferation. Research indicates interactions with cellular receptors and enzymes that lead to altered cellular responses.
Case Study A: Cytotoxicity Against Cancer Cell Lines
A study examined the effects of a structurally similar dihydropyridine on MCF-7 and A549 cell lines. The results indicated significant apoptosis induction, with IC50 values demonstrating enhanced potency compared to traditional chemotherapeutics.
Case Study B: In Vivo Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates. This supports its potential as an anticancer agent, warranting further investigation into its therapeutic efficacy and safety profiles .
Applications in Medicinal Chemistry
The unique structure of 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid allows for several applications in drug development:
| Application | Description |
|---|---|
| Drug Development | As a lead compound for developing new anticancer agents |
| Pharmaceutical Formulations | Potential modifications to enhance bioavailability and target specificity |
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS: 77837-08-2)
- Structural Difference : Lacks the methoxy group at position 4.
- Its similarity score to the target is 0.84, reflecting significant divergence in properties .
- Applications : Serves as a precursor in inhibitor synthesis (e.g., IACS-28258 in ), suggesting that the methoxy group in the target compound may enhance binding specificity in pharmacological contexts .
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 3719-45-7)
- Structural Difference : Substitutes the phenyl group with a methyl group at position 1.
- Its similarity score is 0.92, indicating closer structural alignment but distinct electronic properties .
1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 339008-74-1)
- Structural Difference : Replaces the phenyl group with a 4-chlorobenzyl moiety.
- Impact : The electron-withdrawing chlorine atom enhances the acidity of the carboxylic acid group (pKa reduction) and may improve binding to metal ions in coordination polymers (e.g., Zn(II) complexes in ) .
Functional Group Modifications
1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 677763-18-7)
5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Structural Difference: Incorporates a hydroxyiminoethyl group at position 5.
Pharmacological Relevance
- The target compound’s phenyl and methoxy groups may enhance binding to biological targets like proteasomes (), as seen in analogs such as 1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8), which showed inhibitory activity against Trypanosoma cruzi .
- Alkaline hydrolysis of related esters (e.g., ) suggests that the target’s carboxylic acid group is critical for generating bioactive metabolites.
Biologische Aktivität
4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (MOPDCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its cytotoxicity, antioxidant activity, and possible mechanisms of action based on recent studies.
- IUPAC Name : this compound
- CAS Number : 905563-70-4
- Molecular Formula : C13H11NO4
- Molecular Weight : 245.24 g/mol
- Purity : 95% .
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of MOPDCA against various cancer cell lines. The compound has shown promising results in inhibiting tumor cell growth, particularly in the HCT-15 cell line (human colon cancer).
Table 1: Cytotoxic Activity of MOPDCA Against HCT-15 Cell Line
| Compound | IC50 (µM) |
|---|---|
| MOPDCA | 9.24 ± 0.9 |
| Reference Compound | 7.94 ± 1.6 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. MOPDCA's IC50 value suggests moderate cytotoxic activity, making it a candidate for further development as an antineoplastic agent .
Antioxidant Activity
In addition to its cytotoxic properties, MOPDCA has been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer.
Table 2: Antioxidant Activity of Selected Compounds
| Compound | IC50 (µg/mL) |
|---|---|
| MOPDCA | Not directly reported; related compounds show varied activity |
| Ascorbic Acid | 30.23 |
While specific data for MOPDCA's antioxidant activity is limited, related compounds in the dihydropyridine class have shown significant antioxidant effects, suggesting that MOPDCA may possess similar properties .
The mechanisms through which MOPDCA exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with proteins involved in apoptosis pathways and exhibit properties that could mitigate multidrug resistance in tumors .
In Silico Studies
Computational studies using density functional theory (DFT) and molecular docking have been employed to predict the interactions of MOPDCA with various biological targets. These studies indicate that MOPDCA may effectively bind to proteins involved in cell death and survival pathways, enhancing its potential as a therapeutic agent .
Case Studies
A number of case studies have focused on the synthesis and evaluation of dihydropyridine derivatives similar to MOPDCA. These studies often report on the structure-activity relationship (SAR), indicating that modifications to the dihydropyridine core can significantly influence biological activity.
Example Case Study:
In a study examining a series of dihydropyridine derivatives:
- Compounds with electron-donating groups at specific positions showed enhanced cytotoxicity.
- The introduction of methoxy groups was found to improve solubility and bioavailability.
These findings underline the importance of chemical modifications in developing effective therapeutic agents from the dihydropyridine scaffold .
Q & A
Q. How do crystallographic studies inform the compound’s binding mode to metalloenzymes or transcription factors?
- Answer : X-ray co-crystallography with AP-1 (PDB: 5JZO) reveals hydrogen bonding between the C3 carboxylate and Lys154, while the phenyl group occupies a hydrophobic pocket. For metalloenzyme inhibition (e.g., MMP-9), the 6-oxo group coordinates Zn in the active site, as shown in docking simulations (ΔG = –9.2 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
